2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946199-45-7) is a synthetic small molecule belonging to the morpholino-thiophene acetamide class, a structural family under active investigation for anti-inflammatory and kinase-modulatory applications. The compound incorporates a 4-chlorophenoxy moiety linked via an ether oxygen to an acetamide bridge, which is further connected to a morpholino-thiophen-3-yl ethyl scaffold (C18H21ClN2O3S, MW 380.89 g/mol).

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.89
CAS No. 946199-45-7
Cat. No. B2699223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
CAS946199-45-7
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.89
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
InChIKeyHGNDXBQGQUNAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946199-45-7): Structural and Pharmacologic Class Positioning for Procurement Decisions


2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946199-45-7) is a synthetic small molecule belonging to the morpholino-thiophene acetamide class, a structural family under active investigation for anti-inflammatory and kinase-modulatory applications [1]. The compound incorporates a 4-chlorophenoxy moiety linked via an ether oxygen to an acetamide bridge, which is further connected to a morpholino-thiophen-3-yl ethyl scaffold (C18H21ClN2O3S, MW 380.89 g/mol) [2]. The morpholinoacetamide-thiophene hybrid architecture has been validated as a privileged pharmacophore for dual COX-2/5-LOX inhibition, with close structural analogs demonstrating IC50 values in the low micromolar range and selectivity indices comparable to celecoxib [3]. This compound is currently available as a research-grade chemical for non-human, non-therapeutic applications.

Procurement Risk Alert: Why 2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide Cannot Be Interchanged with In-Class Analogs


Within the morpholino-thiophene acetamide series, minor structural perturbations produce large-magnitude changes in target engagement and selectivity. The presence of an ether oxygen (phenoxy) versus a direct carbon-carbon bond (phenyl) alters the electron density on the aryl ring, the conformational flexibility of the side chain, and the metabolic liability at the benzylic position [1]. Halogen substitution (Cl vs. F vs. OCH3) on the 4-position of the phenoxy ring further modulates lipophilicity (logP differences of ~0.4–0.8 units) and, by class-level SAR inference, target affinity [2]. The closest commercially available comparator, 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946374-45-4), lacks the ether oxygen and possesses a different molecular formula (C18H21ClN2O2S, MW 364.89), reducing the hydrogen-bond acceptor count from 3 to 2 and eliminating a key metabolic soft spot . Generic substitution without experimental confirmation of target engagement, selectivity, and metabolic stability therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence: 2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide vs. Its Closest Structural Analogs


Ether Oxygen vs. Direct C–C Bond: Impact on Hydrogen-Bond Acceptor Count and Pharmacophore Geometry

The target compound contains a phenoxy ether linkage (C–O–C) between the 4-chlorophenyl ring and the acetamide bridge, whereas its closest commercially cataloged structural neighbor, 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946374-45-4), features a direct C–C bond. This single-atom difference reduces the hydrogen-bond acceptor count from 3 to 2, eliminates a conformational degree of freedom at the ether oxygen, and alters the spatial orientation of the 4-chlorophenyl ring relative to the morpholino-thiophene core. In SAR studies of 2-morpholino-3-aryl-5-substituted thiophenes, altering the para substituent on the 3-aryl position from chloro to methyl mercapto produced a 32-percentage-point swing in acute anti-inflammatory protection (AP73: 52% vs. AP54: 20% at 100 mg/kg p.o.) [1], demonstrating that even subtle changes at this position drive large pharmacodynamic differences.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Halogen-Dependent Lipophilicity Tuning: 4-Chloro vs. 4-Fluoro Phenoxy Substitution

The 4-chloro substituent on the target compound's phenoxy ring confers a computed logP of approximately 3.30 [1], which is ~0.4 log units higher than the estimated logP of the 4-fluoro analog 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (~2.9) [2]. This difference reflects the well-established Hansch hydrophobic constant (π) difference between Cl (+0.71) and F (+0.14) for aromatic substitution [3]. In the broader 2-morpholino-thiophene anti-inflammatory series, para-substituent identity on the aryl ring has been shown to modulate in vivo activity by up to 2.6-fold (AP50: 30% vs. AP92: 38% protection at 100 mg/kg), with chloro-substituted variants (AP49, AP158, AP88) yielding 20–23% protection, while hydrogen (AP50: 30%) and methoxy derivatives (AP159: 38%) showed higher acute efficacy [4]. Although no direct head-to-head COX inhibition data exist for the target compound versus its 4-fluoro analog, the logP differential predicts altered membrane permeability, tissue distribution, and CYP450 binding.

Lipophilicity ADME Prediction Drug Design

Morpholinoacetamide-Thiophene Scaffold: Validated Anti-Inflammatory Pharmacophore with Dual COX-2/5-LOX Inhibition

The morpholinoacetamide-thiophene scaffold, of which the target compound is a member, has been experimentally validated as a dual COX-2/5-LOX inhibitory pharmacophore. The closest structurally characterized analog with published quantitative data is compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide), which demonstrated COX-2 IC50 = 5.45 μM with a selectivity index (COX-1 IC50 / COX-2 IC50) of 8.37, compared to celecoxib's selectivity index of 15.44 [1]. Compound 5b also inhibited 5-LOX with IC50 = 4.33 μM, compared to the reference inhibitor NDGA (IC50 = 2.46 μM). In the carrageenan-induced rat paw edema model, compound 5b and its analogs (11b, 14c, 18c, 19c, 20d) produced significant in vivo anti-inflammatory effects [1]. The target compound's phenoxyacetamide architecture is structurally distinct from 5b's cyanothiophene core, and no direct comparative data between these two congeners exist. However, the shared morpholinoacetamide-thiophene module supports the inference that the target compound engages overlapping molecular targets in the arachidonic acid cascade, albeit with potentially distinct potency and selectivity profiles conferred by its unique substitution pattern.

COX-2 Inhibition 5-LOX Inhibition Dual Inhibitor Anti-Inflammatory

Purity and Characterization Specifications: Research-Grade Procurement Considerations

The target compound (CAS 946199-45-7) is available from research chemical suppliers as a non-GMP, non-human-use research reagent with a molecular weight of 380.89 g/mol and molecular formula C18H21ClN2O3S . The closest commercially available comparator, 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946374-45-4), is supplied with a certified purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC . The target compound differs from this comparator by the presence of the ether oxygen (C18H21ClN2O3S vs. C18H21ClN2O2S) and consequently by +16.00 g/mol in molecular weight, +1 H-bond acceptor, and altered chromatographic retention characteristics. For procurement purposes, the key differentiator is the molecular identity: the ether-containing phenoxy architecture cannot be obtained by purchasing the cheaper, more widely cataloged chlorophenyl analog and performing simple derivatization. Researchers requiring the precise pharmacophore geometry of the phenoxyacetamide bridge must procure CAS 946199-45-7 specifically.

Chemical Purity Quality Control Reproducibility

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of Phenoxyacetamide vs. Phenylacetamide Bioisosterism in the Morpholino-Thiophene Series

The target compound is ideally suited as a phenoxyacetamide reference probe for head-to-head SAR studies against its direct structural comparator 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide (CAS 946374-45-4). The single-atom difference (ether O vs. CH2) allows systematic investigation of how the H-bond acceptor count, conformational flexibility, and metabolic susceptibility of the ether linkage influence COX-2/5-LOX inhibitory potency, selectivity, and in vivo anti-inflammatory activity. The class-level SAR precedent from Pillai et al. 2004 demonstrates that para-substituent variation on the aryl ring of 2-morpholino-3-aryl-5-substituted thiophenes produces up to 2.6-fold differences in acute anti-inflammatory protection (30% to 52% at equivalent dosing), underscoring the non-trivial impact of molecular features in this region [1].

Halogen-Dependent Lipophilicity and ADME Profiling: 4-Cl vs. 4-F Phenoxyacetamide Comparison

The computed logP differential between the target 4-chloro compound (logP 3.30) and its 4-fluoro analog (estimated logP ~2.9) provides a ~0.4 log-unit window for evaluating halogen-dependent effects on membrane permeability, plasma protein binding, and metabolic stability within a matched molecular pair design [2]. Combined with the known Hansch π values (Cl: +0.71, F: +0.14), this pair is well-suited for quantitative structure-property relationship (QSPR) modeling of morpholino-thiophene acetamide ADME profiles [3]. Procurement of both analogs enables controlled studies that isolate the contribution of halogen lipophilicity to pharmacokinetic behavior.

Dual COX-2/5-LOX Inhibitor Lead Optimization Using the Morpholinoacetamide-Thiophene Pharmacophore

The validated dual COX-2/5-LOX inhibitory activity of the morpholinoacetamide-thiophene hybrid scaffold (compound 5b: COX-2 IC50 = 5.45 μM, selectivity index = 8.37; 5-LOX IC50 = 4.33 μM) [4] supports the use of the target compound as a starting point for lead optimization in anti-inflammatory drug discovery. The target compound's phenoxyacetamide architecture introduces an additional site for structural diversification—the ether oxygen—that can be exploited for prodrug design, metabolic soft-spot engineering, or further SAR exploration around the acetamide linker region. Researchers should independently determine COX-1/COX-2/5-LOX IC50 values, selectivity indices, and in vivo efficacy for the target compound, as no such data currently exist in the public domain.

Chemical Biology Tool Compound for Profiling Morpholino-Thiophene Target Engagement in Inflammatory Signaling Pathways

Based on the class-level mechanistic inference that morpholino-thiophene acetamides may modulate NF-κB and MAPK/ERK signaling pathways [4] and the established anti-inflammatory activity of the scaffold in the carrageenan-induced paw edema model, the target compound can serve as a tool molecule for chemical biology studies investigating target engagement, pathway modulation, and cellular phenotype in inflammatory disease models. The compound's distinct chlorophenoxy substitution pattern differentiates it from existing tool compounds in the series, potentially revealing structure-dependent pathway selectivity. As noted throughout, all target-specific activity data must be generated de novo, as no published biological characterization exists for CAS 946199-45-7.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.